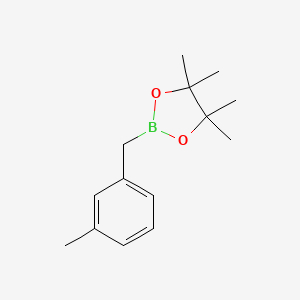
4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane
Overview
Description
The compound “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is similar to the one you’re asking about . It has a CAS Number of 957062-72-5 and a molecular weight of 263.1 .
Molecular Structure Analysis
The structure of the related compound “tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
The related compound “tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is acquired through two substitution reactions .Physical and Chemical Properties Analysis
The related compound “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” has a molecular weight of 263.1 .Scientific Research Applications
Synthesis and Application in Liquid Crystal Display (LCD) Technology
A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized, which are used to create boron-containing stilbene derivatives. These derivatives show promise in the synthesis of conjugated polyenes, a new material for LCD technology. The methodology offers high yields and is being investigated for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Development of Lipid-Lowering Drugs
A library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives has been created, showing inhibitory effects on lipogenesis by suppressing lipogenic gene expression in mammalian hepatocytes. Compounds like BF102 from this library also inhibit cholesterol biosynthesis, presenting a potential lead for next-generation lipid-lowering drugs (Das et al., 2011).
Vibrational Properties and Structural Analysis
The vibrational properties and crystal structures of compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile have been extensively studied. DFT (Density Functional Theory) calculations have been used to analyze the molecular structures, providing insights into the physical and chemical properties of these compounds (Wu et al., 2021).
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives
The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been described. These compounds display inhibitory activity against serine proteases including thrombin and are studied in both solid state and solution (Spencer et al., 2002).
Development of Silicon-Based Drugs and Odorants
The compound has been utilized as a building block for the synthesis of silicon-based drugs and odorants. It has been used in the alternative synthesis of the retinoid agonist disila-bexarotene, demonstrating its potential in pharmaceutical applications (Büttner et al., 2007).
Electrochemical Properties in Organoboron Compounds
Electrochemical analyses have been conducted on sulfur-containing organoboron compounds, revealing the β-effect of organoborate and its lower oxidation potential compared to organoborane. This study aids in understanding the electrochemical behaviors of these compounds (Tanigawa et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
3-Methylbenzylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane or 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane, is a type of boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are primarily used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) and organic halides .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a key method for forming carbon-carbon bonds in organic synthesis . This pathway has downstream effects in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic ester, it is known to be stable and resistant to air and moisture, making it suitable for use in various chemical reactions .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds, which are fundamental in the construction of organic compounds . This can lead to the synthesis of various complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed in an aqueous solution and requires a palladium catalyst . The reaction is also sensitive to the pH of the solution .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-11-7-6-8-12(9-11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLGHSSTOZFXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163984 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365564-12-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365564-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132228.png)
![2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132244.png)
![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132258.png)
![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)
![2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132268.png)
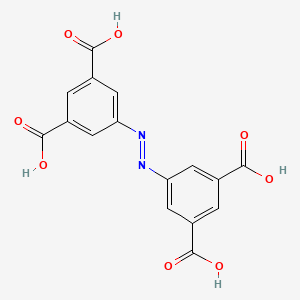
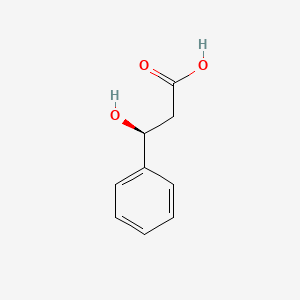


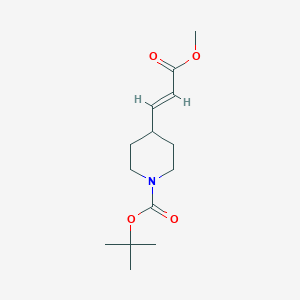
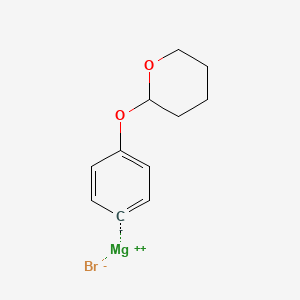
![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)
![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)
